(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate
Overview
Description
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate, also known as this compound, is a useful research compound. Its molecular formula is C25H21N3O6 and its molecular weight is 459,44 g/mole. The purity is usually 95%.
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Mechanism of Action
Target of Action
Z-Trp-ONp, also known as (4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate or (S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate, is primarily targeted towards the enzyme chymotrypsin . Chymotrypsin is a serine protease that plays a crucial role in protein digestion. It has an active site that has been selected twice by evolution, in mammalian and bacterial species, as a good system to achieve an efficient catalysis of peptide bond hydrolysis .
Mode of Action
The compound interacts with its target, chymotrypsin, through a process known as acid/base catalysis . This process involves two concurrent pathways of deacylation: below pH 8.0, the deacylation follows a titration curve similar to that found with the native enzyme with a pKk close to 7.0 but a maximal rate constant 4 x 10^4 times lower; above pH 9.0, a hydroxide-ion-catalyzed pathway becomes significant .
Biochemical Pathways
Z-Trp-ONp is involved in the tryptophan (Trp) metabolism which primarily involves the kynurenine, 5-hydroxytryptamine, and indole pathways . A variety of bioactive compounds produced via Trp metabolism can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .
Pharmacokinetics
It is known that the rates of deacylation of this compound have been determined as a function of the ph at 25°c .
Result of Action
The result of Z-Trp-ONp’s action is the modulation of the activity of chymotrypsin, leading to changes in the efficiency of peptide bond hydrolysis . This can have downstream effects on protein digestion and various physiological functions regulated by tryptophan metabolism .
Action Environment
The action of Z-Trp-ONp is influenced by environmental factors such as pH. As mentioned earlier, the deacylation of this compound follows different pathways depending on the pH level . This suggests that the compound’s action, efficacy, and stability may vary under different environmental conditions.
Biochemical Analysis
Biochemical Properties
(S)-4-Nitrophenyl 2-(((benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoate: plays a crucial role in biochemical reactions, particularly in the study of proteases. This compound is often used as a substrate in enzymatic assays to measure the activity of proteolytic enzymes. The interaction between This compound and proteases involves the cleavage of the ester bond, releasing 4-nitrophenol, which can be quantitatively measured due to its distinct absorbance properties .
Cellular Effects
The effects of This compound on various cell types and cellular processes are profound. This compound influences cell function by modulating protease activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition or activation of specific proteases by This compound can lead to alterations in apoptosis, cell proliferation, and differentiation .
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with proteolytic enzymes. The compound’s ester bond is susceptible to cleavage by proteases, resulting in the release of 4-nitrophenol. This reaction not only serves as a measurable endpoint in enzymatic assays but also provides insights into the enzyme’s specificity and catalytic efficiency. Additionally, This compound can act as an inhibitor or activator of certain proteases, thereby modulating their activity and influencing downstream cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that This compound remains stable under controlled conditions, but its degradation products can impact cellular processes if not properly managed. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in protease activity and subsequent cellular responses .
Dosage Effects in Animal Models
The effects of This compound in animal models are dose-dependent. At lower dosages, the compound effectively modulates protease activity without causing significant adverse effects. At higher dosages, This compound can exhibit toxic effects, including disruptions in cellular metabolism and increased apoptosis. Threshold effects have been observed, indicating that careful dosage management is essential for achieving desired outcomes in experimental settings .
Metabolic Pathways
This compound: is involved in several metabolic pathways, primarily those related to proteolysis. The compound interacts with various proteases, influencing metabolic flux and metabolite levels. Enzymes such as trypsin, chymotrypsin, and other serine proteases are known to interact with This compound , leading to the hydrolysis of the ester bond and subsequent release of 4-nitrophenol .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target areas, where it can exert its biochemical effects. The distribution of This compound is crucial for its efficacy in modulating protease activity and influencing cellular processes .
Subcellular Localization
The subcellular localization of This compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for the compound’s activity and function, as it ensures that This compound reaches its intended targets within the cell. The compound’s presence in specific subcellular regions allows for precise modulation of protease activity and subsequent cellular responses .
Properties
IUPAC Name |
(4-nitrophenyl) (2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O6/c29-24(34-20-12-10-19(11-13-20)28(31)32)23(14-18-15-26-22-9-5-4-8-21(18)22)27-25(30)33-16-17-6-2-1-3-7-17/h1-13,15,23,26H,14,16H2,(H,27,30)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXAOGDOJXOYRA-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16624-64-9 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-tryptophan 4-nitrophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16624-64-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-nitrophenyl N-(benzyloxycarbonyl)-L-tryptophanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.961 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What makes Z-Trp-ONp unique among other nitrophenyl esters of N(α)-protected α-amino acids?
A1: Z-Trp-ONp stands out due to its distinctive deep orange color in its crystalline form. This characteristic is not observed in other similar compounds with variations in N(α)-protection, amino acid constituent, spatial arrangement of the tryptophan (Trp) and ester group, or the position of the nitro substituent on the aromatic ring of the ester [].
Q2: What causes the orange color of crystalline Z-Trp-ONp?
A2: The research points to the formation of an intermolecular charge transfer complex as the reason behind the orange color []. This complex arises from the interaction between the electron-rich indole ring of the Trp moiety (acting as the donor) and the electron-accepting nitrophenyl group of the -ONp moiety (acting as the acceptor). This interaction leads to a new absorption band near 500 nm in the visible spectrum, giving Z-Trp-ONp its characteristic color.
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